Trazodone N-Oxide Trazodone N-Oxide
Brand Name: Vulcanchem
CAS No.: 55290-68-1
VCID: VC0028845
InChI: InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2
SMILES: C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-]
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.868

Trazodone N-Oxide

CAS No.: 55290-68-1

Cat. No.: VC0028845

Molecular Formula: C19H22ClN5O2

Molecular Weight: 387.868

* For research use only. Not for human or veterinary use.

Trazodone N-Oxide - 55290-68-1

CAS No. 55290-68-1
Molecular Formula C19H22ClN5O2
Molecular Weight 387.868
IUPAC Name 2-[3-[4-(3-chlorophenyl)-1-oxidopiperazin-1-ium-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C19H22ClN5O2/c20-16-5-3-6-17(15-16)22-10-13-25(27,14-11-22)12-4-9-24-19(26)23-8-2-1-7-18(23)21-24/h1-3,5-8,15H,4,9-14H2
Standard InChI Key WPWLJYFNNKOAFU-UHFFFAOYSA-N
SMILES C1C[N+](CCN1C2=CC(=CC=C2)Cl)(CCCN3C(=O)N4C=CC=CC4=N3)[O-]

Chemical Identity and Structure

Trazodone N-Oxide, identified by the Chemical Abstracts Service (CAS) number 55290-68-1, is chemically defined as 2-[3-[4-(3-Chlorophenyl)-1-oxido-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. This compound results from the oxidation of the nitrogen atom in the piperazinyl group of Trazodone, creating an N-oxide functional group. Its molecular formula is C19H22ClN5O2, with a molecular weight of 387.86 .

Physical and Chemical Properties

The physicochemical properties of Trazodone N-Oxide significantly impact its handling, storage, and analytical procedures. These properties are summarized in the following table:

PropertyValue
Melting Point119 - 122°C
Storage TemperatureHygroscopic, -20°C Freezer, Under Inert Atmosphere
SolubilitySlightly soluble in Methanol and Water
Physical FormSolid
pKa5.10±0.20 (Predicted)
ColorOff-White to Pale Brown
StabilityHygroscopic
FDA UNIIFNV4RP0XXB

The compound's hygroscopic nature necessitates storage under inert atmosphere conditions at low temperatures to maintain stability. Its limited solubility in both polar and non-polar solvents influences extraction and purification methods in analytical procedures .

Nomenclature and Alternative Designations

Trazodone N-Oxide is recognized by various synonyms in scientific and pharmaceutical literature, reflecting its status as both a metabolite and a pharmacopeial impurity:

  • Trazodone N-Oxide

  • Trazodone BP IMP A

  • Trazodone N1-Oxide

  • Trazodone Impurity A

  • Trazodone BP Impurity A

  • Trazodone EP Impurity A

  • Trazodone BP substance A

  • Trazadone imp A (N-oxide)

Formation and Metabolic Pathways

Biotransformation of Trazodone

Trazodone N-Oxide forms through the metabolic N-oxidation of Trazodone's piperazinyl nitrogen. This transformation represents a Phase I metabolic pathway, typically mediated by cytochrome P450 enzymes. The formation of this N-oxide represents an important detoxification mechanism whereby the lipophilic parent drug is converted to a more polar, water-soluble compound that can be more readily excreted .

In human metabolism studies, piperazinyl oxidation has been identified as a significant biotransformation pathway for compounds containing the piperazine moiety. Research on structurally similar compounds like etoperidone has demonstrated that N-oxidation of the piperazinyl group leads to the formation of its N-oxide metabolite, providing further evidence for the metabolic origin of Trazodone N-Oxide .

Photolytic Degradation Product

Beyond its role as a metabolite, Trazodone N-Oxide also forms as a degradation product under photolytic conditions. Research has identified it as one of three N-oxide degradation products observed when Trazodone is exposed to light. The site of N-oxidation was confirmed using atmospheric pressure chemical ionization mass spectrometry (APCI-MS), which provided definitive structural information about this compound .

This photolytic degradation pathway has significant implications for pharmaceutical formulation, storage, and stability testing of Trazodone-containing products. Understanding the formation of Trazodone N-Oxide under various stress conditions is essential for predicting the shelf-life and storage requirements of Trazodone formulations .

Biological Activities

Pharmacological Properties

Trazodone N-Oxide exhibits a diverse range of biological activities that distinguish it from its parent compound. According to research findings, these include:

  • Neuroprotective effects

  • Anti-inflammatory properties

  • Anticancer activity

  • Antioxidant capacity

  • Antiapoptotic effects

  • Antiproliferative characteristics

  • Antiviral properties

These varied biological activities suggest potential therapeutic applications beyond those associated with Trazodone itself, which is primarily used as an antidepressant for major depressive disorder and off-label for anxiety and insomnia .

Enzyme Inhibition

Trazodone N-Oxide has been found to inhibit specific enzymes involved in inflammatory processes, including:

  • Cyclooxygenase (COX) - enzymes that catalyze the formation of prostaglandins from arachidonic acid

  • Lipoxygenase (LOX) - enzymes that catalyze the oxidation of polyunsaturated fatty acids

Modulation of Signaling Proteins

The compound also appears to modulate key regulatory proteins involved in cell signaling pathways:

  • Nuclear factor-κB (NF-κB) - a protein complex that controls transcription of DNA, cytokine production, and cell survival

  • Signal transducers and activators of transcription (STAT) - proteins that regulate many aspects of growth, survival, and differentiation in cells

These mechanisms may explain the diverse pharmacological effects observed with Trazodone N-Oxide, particularly its anti-inflammatory and neuroprotective properties.

Analytical Methods for Detection and Characterization

Chromatographic Techniques

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the separation and characterization of Trazodone and its degradation products, including Trazodone N-Oxide. A validated UHPLC method has been developed using an Acquity UPLC CSH C18 column (100 × 2.1 mm, 1.7 μm) with a mobile phase consisting of solvent-A (10 mM ammonium acetate, pH 8.5) and solvent-B (methanol) at a flow rate of 0.25 mL min−1 in gradient elution .

This UHPLC method provides several advantages for the analysis of Trazodone N-Oxide:

  • High resolution separation from other degradation products

  • Reduced analysis time compared to conventional HPLC

  • Enhanced sensitivity for trace-level detection

  • Compatibility with mass spectrometric detection

Mass Spectrometric Analysis

Mass spectrometry has proven invaluable for the structural characterization of Trazodone N-Oxide. The UHPLC method described above was successfully transferred to a quadrupole time-of-flight tandem mass spectrometer (QTOF-MS/MS) for the definitive identification of Trazodone degradation products, including N-oxide derivatives .

Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) was specifically employed to identify the site of N-oxidation in the molecule. This technique provided crucial structural information, confirming the location of the N-oxide group within the piperazinyl moiety of the molecule .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Usbiological022065Trazodone N-Oxide5 mg$446
TRCT718510Trazodone N-Oxide5 mg$175
Biosynth CarbosynthIT171024Trazodone Hydrochloride BP Impurity A5 mg$325
Biosynth CarbosynthIT171024Trazodone Hydrochloride BP Impurity A2 mg$160
American Custom Chemicals CorporationAPI0026891TRAZODONE IMPURITY A 95.00%5 mg$497.37
Santa Cruz Biotechnologysc-213098Trazodone N-Oxide5 mg$377.00

This pricing information reflects the specialized nature of this compound and its importance in pharmaceutical analysis and research .

Significance in Pharmaceutical Quality Control

Stability Testing and Shelf-Life Determination

The formation of Trazodone N-Oxide under photolytic conditions has significant implications for the stability testing of Trazodone formulations. Understanding the rates and conditions under which this degradation product forms is essential for establishing appropriate storage conditions, packaging requirements, and shelf-life for Trazodone-containing products .

The validated analytical method for Trazodone N-Oxide can be employed in stability studies to monitor the formation of this impurity over time under various storage conditions. This approach enables pharmaceutical manufacturers to ensure that Trazodone products maintain their quality, safety, and efficacy throughout their shelf-life .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator